

An In-depth Technical Guide to 2-Sulfobenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Sulfobenzoic acid

Cat. No.: B7768898

[Get Quote](#)

Introduction

2-Sulfobenzoic acid, identified by the CAS Number 632-25-7, is an aromatic organic compound of significant interest to the scientific community.^[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group and a sulfonic acid group at ortho positions.^[1] This unique arrangement of two acidic functional groups imparts distinct physicochemical properties, making it a versatile building block and intermediate in numerous applications, ranging from the synthesis of pharmaceuticals and dyes to its use in material science and biochemical research.^{[1][2][3]} This guide provides a comprehensive overview of **2-sulfobenzoic acid**, delving into its chemical structure, properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The molecular architecture of **2-sulfobenzoic acid** is fundamental to its chemical behavior. The molecule consists of a central benzene ring with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) attached to adjacent carbon atoms (positions 1 and 2).^[1] This ortho-substitution pattern creates steric and electronic effects that influence its reactivity and acidity.

Systematic and Common Names:

- IUPAC Name: **2-Sulfobenzoic acid**^[4]

- Common Synonyms: o-Sulfobenzoic acid, ortho-sulfobenzoic acid, 2-Carboxybenzenesulfonic acid, o-Carboxybenzenesulfonic acid[4][5]

Chemical Identifiers:

- Molecular Formula: C₇H₆O₅S[4]
- SMILES: C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O[4]
- InChI Key: ZMPRRFPMMJQXPP-UHFFFAOYSA-N[4]

Physicochemical Properties

2-Sulfobenzoic acid is typically a white, crystalline solid or powder.[1] The presence of both the highly polar sulfonic acid group and the carboxylic acid group makes the compound readily soluble in water and other polar solvents like alcohol, while it is insoluble in nonpolar solvents such as ether.[1][2][6] This high water solubility is a key characteristic leveraged in many of its applications.

Table 1: Key Physicochemical Properties of **2-Sulfobenzoic Acid**

Property	Value	Source(s)
Molecular Weight	202.19 g/mol	[3][4]
Appearance	White crystalline solid/needles	[1][6]
Melting Point	Approx. 136-142 °C	[2][7][8]
Density	Approx. 1.62 - 1.763 g/cm ³	[2][8]
Water Solubility	2.47 M (Highly soluble)	[1][3]
pKa	-1.12 ± 0.15 (Predicted for -SO ₃ H)	[1]

The acidity of **2-sulfobenzoic acid** is a defining feature. The sulfonic acid group is a strong acid, comparable to sulfuric acid, while the carboxylic acid group is a weaker acid. This dual acidity allows it to act as a dibasic acid and a buffering agent in various chemical systems.[3]

Synthesis and Reactivity

Synthesis Pathway

The most common laboratory and industrial synthesis of **2-sulfobenzoic acid** is achieved through the direct sulfonation of benzoic acid.^[2] This is an electrophilic aromatic substitution reaction where fuming sulfuric acid (sulfur trioxide in sulfuric acid) acts as the sulfonating agent.

- Causality of Experimental Choice: Benzoic acid is an inexpensive and readily available starting material. The carboxyl group is a deactivating, meta-directing group; however, under forcing conditions with a strong sulfonating agent, ortho- and para-substitution can be achieved. The ortho-isomer is then separated from the product mixture.

Caption: Synthesis of **2-Sulfobenzoic Acid** via Electrophilic Sulfonation.

Key Reactivity

The reactivity of **2-sulfobenzoic acid** is dominated by its two functional groups. It can undergo reactions typical of both carboxylic acids (e.g., esterification, amide formation) and sulfonic acids.

A particularly important reaction is its intramolecular dehydration (cyclodehydration) upon heating, often in the presence of a dehydrating agent, to form **2-Sulfobenzoic acid** cyclic anhydride.^[9] This anhydride is a highly reactive and valuable intermediate in its own right, used extensively in organic synthesis and for derivatization.^{[9][10][11]}

Core Applications in Research and Drug Development

The bifunctional nature of **2-sulfobenzoic acid** makes it a valuable tool for scientists.

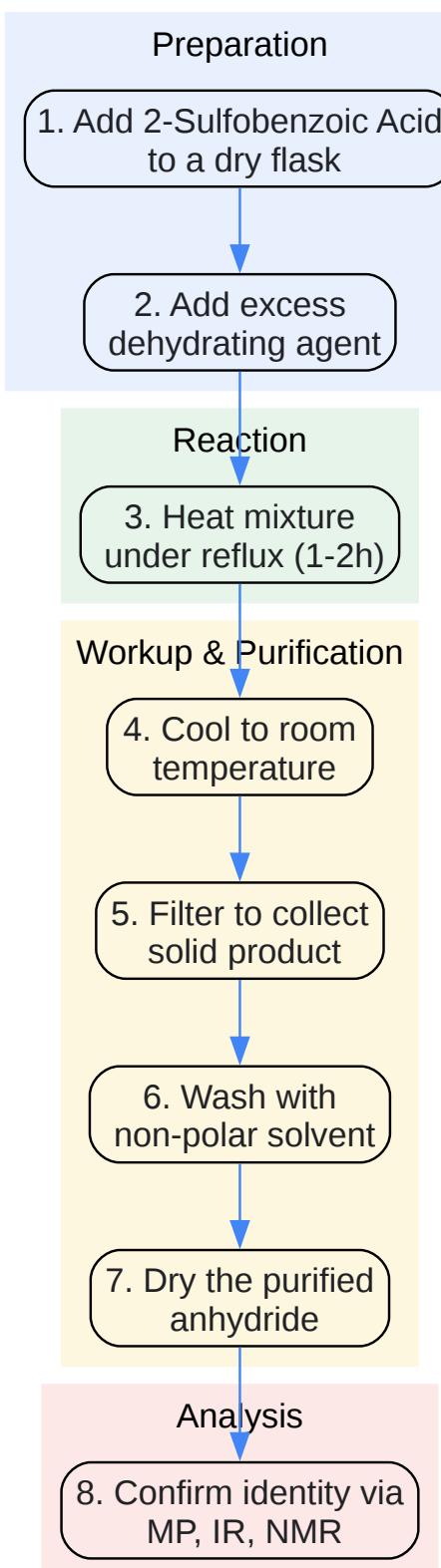
- Pharmaceutical Synthesis: Sulfur-containing functional groups are present in a wide array of FDA-approved drugs.^{[12][13]} **2-Sulfobenzoic acid** and its derivatives serve as key intermediates in the synthesis of complex pharmaceutical compounds, particularly sulfonamides, which are a cornerstone of many therapeutic agents.^{[1][9]} Its structure provides a scaffold for building molecules with specific biological activities.

- **Organic Synthesis and Dyes:** It is a precursor for the manufacture of sulfonaphthalein indicators, such as Phenol red and Bromocresol green, which are widely used for pH measurements in laboratory settings.[1][6][14] Its cyclic anhydride is a powerful reagent for introducing the o-sulfobenzoyl group into other molecules.[9]
- **Biochemical Research and Assays:** The cyclic anhydride of **2-sulfobenzoic acid** has been used as a chemical probe in biochemical studies. For instance, it has been shown to inactivate pancreatic lipase, providing insights into the enzyme's active site.[15] The compound and its derivatives are also employed in various biochemical assays and as reagents for histological staining, enhancing the visibility of cellular structures.[16]
- **Material Science and Industrial Applications:** Researchers are exploring the use of **2-sulfobenzoic acid** as a building block for functional materials and polymers due to its ability to influence solubility and self-assembly properties.[3][17] It also finds use as a pH regulator and corrosion inhibitor in industrial processes.[1]

Experimental Protocol: Synthesis of 2-Sulfobenzoic Acid Cyclic Anhydride

This protocol describes a representative method for the synthesis of **2-sulfobenzoic acid** cyclic anhydride, a key derivative. The procedure is based on the cyclodehydration of **2-sulfobenzoic acid**.[9]

Principle: The removal of one molecule of water from **2-sulfobenzoic acid** via heating, often with a dehydrating agent, results in the formation of a stable five-membered cyclic anhydride ring. This self-validating system is confirmed by the change in physical properties (melting point, solubility) and can be verified using spectroscopic methods like IR (disappearance of broad O-H stretch, appearance of characteristic anhydride C=O stretches) and NMR.


Materials:

- **2-Sulfobenzoic acid**
- Dehydrating agent (e.g., acetic anhydride or thionyl chloride)
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Filtration apparatus

Step-by-Step Methodology:

- Reaction Setup: In a dry round-bottom flask, place 1 mole equivalent of **2-sulfobenzoic acid**.
- Addition of Dehydrating Agent: Under a fume hood, cautiously add an excess (e.g., 1.5-2.0 mole equivalents) of the dehydrating agent (e.g., acetic anhydride).
- Heating and Reflux: Attach a reflux condenser and gently heat the mixture using a heating mantle. The temperature should be sufficient to initiate and sustain the reaction, typically refluxing for 1-2 hours. The progress can be monitored by observing the dissolution of the starting material.
- Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, **2-sulfobenzoic acid** cyclic anhydride, will often crystallize out of the solution. If an excess volatile reagent like thionyl chloride was used, it may first be removed by distillation.
- Purification: Collect the solid product by vacuum filtration and wash it with a suitable non-polar solvent (e.g., cold ether) to remove any unreacted starting material or byproducts.
- Drying and Characterization: Dry the purified white crystalline product. Confirm its identity and purity by measuring its melting point (approx. 116 °C for the pure anhydride) and using spectroscopic techniques (IR, NMR).[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy 2-Sulfobenzoic acid | 632-25-7 [smolecule.com]
- 4. 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Sulfobenzoic anhydride 81-08-3 wiki [guidechem.com]
- 10. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 11. CAS 81-08-3: 2-Sulfobenzoic acid cyclic anhydride [cymitquimica.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Sulfobenzoic Acid: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7768898#2-sulfobenzoic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com